2,5-Dibromo-3-fluorobenzoyl chloride
Overview
Description
2,5-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, and a fluorine atom at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous processes such as tubular diazotization, which offers advantages like stability, safety, and energy efficiency . These methods are suitable for large-scale production and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki–Miyaura Coupling: This reaction requires palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzoyl chloride finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities and as radiographic opaques.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2,5-Difluorobenzoyl chloride
- 3,5-Dibromo-4-fluorobenzoic acid
- 3,5-Dibromo-4-fluorotoluene
Comparison: 2,5-Dibromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other benzoyl chloride derivatives. The combination of these halogens enhances its utility in various synthetic applications and research areas.
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWFKLBTTYBRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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